Ibipinabant
Overview
Description
Ibipinabant, also known as SLV319 or BMS-646256, is a drug used in scientific research . It acts as a potent and highly selective CB1 antagonist . It has been used in trials studying the treatment of obesity and type 2 diabetes .
Synthesis Analysis
While the exact synthesis process of this compound is not detailed in the available resources, it’s known that this compound is a 3,4-diarylpyrazoline derivative . An atom-efficient synthesis of this compound has been reported .
Molecular Structure Analysis
The molecular formula of this compound is C23H20Cl2N4O2S . The average molecular weight is 487.4 g/mol . The IUPAC name for this compound is (4 S )-5- (4-chlorophenyl)- N - (4-chlorophenyl)sulfonyl- N '-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide .
Chemical Reactions Analysis
This compound has been found to have a strong cytotoxic potency in C2C12 myoblasts . It leads to increased generation of reactive oxygen species and decreased mitochondrial ATP production .
Scientific Research Applications
Ibipinabant in Diabetes and Obesity Research
This compound has been studied for its potential in treating diabetes and obesity. A study by Rohrbach et al. (2012) highlighted its role in attenuating β-cell loss in Zucker diabetic fatty rats, demonstrating antidiabetic efficacy independent of its effects on body weight (Rohrbach et al., 2012). Similarly, Lynch et al. (2012) reported that this compound, as a cannabinoid receptor-1 (CB1) inverse agonist, elicited body weight-independent improvements in insulinemia and glycemia in Zucker rats (Lynch et al., 2012).
Surface Energy Characteristics
In the field of pharmaceutical sciences, the surface energy characteristics of this compound have been investigated. Gamble et al. (2012) conducted a study using inverse gas chromatography to analyze the impact of micronization on this compound, revealing changes in surface energy characteristics with varying micronization extents (Gamble et al., 2012).
Mitochondrial Function and Toxicity
Schirris et al. (2015) explored the off-target effects of this compound on mitochondrial function, identifying mitochondrial ADP/ATP exchange inhibition as a mechanism underlying this compound-induced myotoxicity. This discovery is crucial for developing safer cannabinoid receptor antagonists (Schirris et al., 2015).
Drug Synthesis and Stability
In terms of chemical synthesis, a novel, atom-efficient synthesis of this compound was developed by LangeJosephusH et al. (2011), providing a rapid method for creating various sulfonylguanidines (LangeJosephusH et al., 2011). Additionally, Sinclair et al. (2011) conducted a study focusing on the physical stability and recrystallization kinetics of amorphous this compound in drug products, employing Fourier transform Raman spectroscopy to characterize the recrystallization behavior in a solid oral dosage form (Sinclair et al., 2011).
Muscle Toxicity and Metabolic Effects
Tomlinson et al. (2012) investigated the skeletal and cardiac myopathy induced by this compound in beagle dogs, highlighting potential risks related to its use in treating obesity. This study emphasized the need for caution in the clinical application of such drugs due to possible adverse effects on muscle tissue (Tomlinson et al., 2012).
Process Modeling and Quality by Design
In the realm of pharmaceutical manufacturing, Brueggemeier et al. (2012) presented a process modeling-based methodology applied in the development lifecycle of the this compound API step. This approach combined mechanistic kinetic modeling with thermodynamics to describe the degradation of the API's enantiomeric purity across a broad process knowledge space (Brueggemeier et al., 2012).
Metabolomics and Toxicological Markers
Zhang et al. (2010) employed a pooled sample strategy along with high-resolution liquid chromatography-mass spectrometry for identifying toxicological markers in dogs treated with this compound. This innovative approach aimed to discern changes in metabolites and validate markers of statistically significant changes (Zhang et al., 2010).
Mechanism of Action
Target of Action
Ibipinabant, also known as SLV319 or BMS-646256, is a drug used in scientific research that acts as a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1R) .
Biochemical Pathways
This compound’s interaction with CB1R affects various biochemical pathways. One significant finding is that this compound inhibits the mitochondrial ADP/ATP exchange, which is a novel off-target mechanism underlying its induced myotoxicity . This inhibition leads to increased cellular reactive oxygen species generation and a decreased ATP production capacity .
Pharmacokinetics
It’s known that the drug has a strong cytotoxic potency in c2c12 myoblasts .
Result of Action
The result of this compound’s action is complex and multifaceted. On one hand, it has been used in trials studying the treatment of obesity and type 2 diabetes . On the other hand, it has been found to induce myotoxicity, leading to increased cellular reactive oxygen species generation and a decreased ATP production capacity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the risk or severity of adverse effects can be increased when this compound is combined with certain other substances .
properties
IUPAC Name |
(4S)-5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJQVVLKUYCICH-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963572 | |
Record name | Ibipinabant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SLV319 belongs to a novel class of agents called CB1 antagonists, which work by blocking the cannabinoid type 1 (CB1) receptor. Clinical and preclinical studies involving this class of drug have shown that blocking the cannabinoid type 1 (CB1) receptor results in reduced food intake.. | |
Record name | SLV319 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05077 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
464213-10-3 | |
Record name | Ibipinabant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=464213-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibipinabant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0464213103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibipinabant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12649 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ibipinabant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S)-3-(4-chlorophenyl)-N-((4-chlorophenyl)sulfonyl)-N'-methyl-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBIPINABANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5CSC6WH1T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.